BIO-7662
Description
Properties
CAS No. |
327613-10-5 |
|---|---|
Molecular Formula |
C38H48N6O8S |
Molecular Weight |
748.89 |
IUPAC Name |
(S)-4-((S)-4-methyl-2-(N-methyl-2-(4-(3-(o-tolyl)ureido)phenyl)acetamido)pentanamido)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)butanoic acid |
InChI |
InChI=1S/C38H48N6O8S/c1-25(2)23-33(43(4)34(45)24-27-16-18-28(19-17-27)40-38(50)42-30-14-9-8-11-26(30)3)35(46)39-21-20-31(37(48)49)41-36(47)32-15-10-22-44(32)53(51,52)29-12-6-5-7-13-29/h5-9,11-14,16-19,25,31-33H,10,15,20-24H2,1-4H3,(H,39,46)(H,41,47)(H,48,49)(H2,40,42,50)/t31-,32-,33-/m0/s1 |
InChI Key |
HPRBEUPNEQOLRR-ZDCRTTOTSA-N |
SMILES |
O=C(O)[C@@H](NC([C@H]1N(S(=O)(C2=CC=CC=C2)=O)CCC1)=O)CCNC([C@@H](N(C)C(CC3=CC=C(NC(NC4=CC=CC=C4C)=O)C=C3)=O)CC(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIO-7662; BIO 7662; BIO7662; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarity Criteria:
- Structural analogs : Compounds sharing core chemical motifs (e.g., substituted aromatic rings, peptide backbones).
- Functional analogs : Compounds with overlapping therapeutic targets (e.g., enzyme inhibitors, receptor agonists/antagonists) .
Key Comparison Metrics:
| Parameter | BIO-7662 (Hypothetical) | Compound A | Compound B | Reference Standards |
|---|---|---|---|---|
| Molecular Weight | - | - | - | IUPAC guidelines |
| IC50 (Target X) | - | - | - | Assay protocols |
| Bioavailability (%) | - | - | - | FDA guidelines |
| Half-life (hours) | - | - | - | Pharmacopeia |
Research Findings (Hypothetical):
- Advantages of this compound: Potential higher selectivity for Target X compared to Compound A (e.g., lower off-target binding in vitro) .
- Limitations : Reduced metabolic stability compared to Compound B, as inferred from preclinical pharmacokinetic models .
Recommendations for Further Inquiry:
To generate a meaningful comparison, the following steps are necessary (as per , and 18):
Access Primary Data : Obtain peer-reviewed studies or patents detailing this compound’s chemical structure, mechanism of action, and preclinical/clinical results.
Identify Comparators : Use databases (e.g., PubChem, ChEMBL) to select compounds with structural/functional overlap, ensuring alignment with regulatory guidelines for similarity assessments .
Validate Metrics : Apply standardized assays (e.g., IC50, ADME profiling) to ensure consistency in comparison .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
